molecular formula C5H13NOS2 B14498197 2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol CAS No. 64725-10-6

2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol

Cat. No.: B14498197
CAS No.: 64725-10-6
M. Wt: 167.3 g/mol
InChI Key: RSBITNBMWFUDPF-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol is an organic compound with a unique structure that includes both an amino group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol typically involves the reaction of dimethylamine with a suitable thiol precursor. One common method involves the reaction of 2-chloropropane-1-thiol with dimethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form disulfide bonds with other thiol-containing molecules, while the amino group can participate in hydrogen bonding and nucleophilic substitution reactions. These interactions can modulate various biochemical pathways, including redox reactions and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-1-propanethiol
  • 2,2-Dimethyl-1-propanethiol
  • 2-Propene-1-thiol

Uniqueness

2-(Dimethylamino)-3-(hydroxysulfanyl)propane-1-thiol is unique due to the presence of both a dimethylamino group and a hydroxysulfanyl group on the same carbon chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group .

Properties

CAS No.

64725-10-6

Molecular Formula

C5H13NOS2

Molecular Weight

167.3 g/mol

IUPAC Name

2-(dimethylamino)-3-hydroxysulfanylpropane-1-thiol

InChI

InChI=1S/C5H13NOS2/c1-6(2)5(3-8)4-9-7/h5,7-8H,3-4H2,1-2H3

InChI Key

RSBITNBMWFUDPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CS)CSO

Origin of Product

United States

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